Acétate de lutétium(3+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

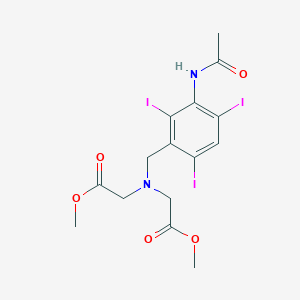

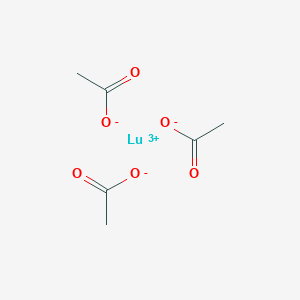

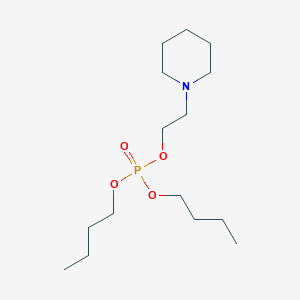

Lutetium(3+) acetate is a chemical compound formed by the combination of lutetium ions and acetate ions. It is the acetate salt of lutetium with the chemical formula Lu(C₂H₃O₂)₃. This compound is known for its water solubility and forms colorless crystals. Lutetium is a rare earth element, and its compounds are often used in various scientific and industrial applications due to their unique properties .

Applications De Recherche Scientifique

Lutetium(3+) acetate has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a catalyst in various chemical reactions.

Biology and Medicine: Lutetium compounds, including lutetium(3+) acetate, are used in radiopharmaceuticals for cancer treatment, particularly in targeted radiotherapy. .

Industry: It is used in the production of specialty glasses, ceramics, and phosphors.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Lutetium(3+) acetate, also known as lutetium(iii) acetate, is a compound that primarily targets somatostatin receptors (SSRTs), which are inhibitory G-protein coupled receptors ubiquitously expressed in normal and cancer cells . The natural ligand of SSRTs, somatostatin, is a potent inhibitory regulator of pituitary and gastrointestinal hormone release and proliferation .

Mode of Action

Lutetium(3+) acetate interacts with its targets by binding to the somatostatin receptors on the surface of cells that express this receptor . This binding allows Lutetium(3+) acetate to deliver beta minus (β-) radiation to SSTR-expressing cells, including SSTR-positive tumor cells . This targeted treatment uses radiation to damage SSTR-positive cells and neighboring cells .

Biochemical Pathways

The primary biochemical pathway affected by Lutetium(3+) acetate is the somatostatin signaling pathway. By binding to somatostatin receptors, Lutetium(3+) acetate can inhibit the release of various hormones, thereby affecting multiple downstream effects. For example, it has been shown to have a high affinity for SSTR subtype 2, which is overexpressed in gastroenteropancreatic neuroendocrine tumors .

Pharmacokinetics

It is known that lutetium(3+) acetate is a water-soluble salt that forms colorless crystals . It forms crystalline hydrates in the form of Lu(CH3COO)3•nH2O, where n = 1 or 4 . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of Lutetium(3+) acetate’s action primarily involve the damage to SSTR-positive cells and neighboring cells due to the delivered beta minus (β-) radiation . This damage can lead to the death of these cells, which can be beneficial in the treatment of conditions like gastroenteropancreatic neuroendocrine tumors .

Action Environment

The action, efficacy, and stability of Lutetium(3+) acetate can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the compound’s action. As an example, Lutetium(3+) acetate reacts with ammonium fluoride to produce lutetium fluoride . .

Analyse Biochimique

Biochemical Properties

It is known that lutetium(3+) acetate can be prepared through neutralization, where a lutetium salt reacts with acetic acid to produce lutetium acetate and water .

Cellular Effects

Lutetium-177, a medically relevant radionuclide of lutetium, has been used in peptide receptor radionuclide therapy . This suggests that lutetium compounds, potentially including lutetium(3+) acetate, may have significant effects on cellular processes.

Molecular Mechanism

It is known that lutetium generally exhibits the +3 oxidation state in its compounds .

Temporal Effects in Laboratory Settings

It is known that lutetium(3+) acetate is a water-soluble salt that forms colorless crystals .

Dosage Effects in Animal Models

A study on lutetium-177 showed that the animals had an initial drop in white blood cells starting 4 days post injection, which recovered after 21 days .

Metabolic Pathways

It is known that lutetium compounds are formed by the lanthanide metal lutetium (Lu) and lutetium generally exhibits the +3 oxidation state in these compounds .

Subcellular Localization

A study on a different protein showed that altering the subcellular localization resulted in varying biotransformation rates .

Méthodes De Préparation

Lutetium(3+) acetate can be synthesized through several methods:

Neutralization Reaction: This involves the reaction of a lutetium salt with acetic acid to produce lutetium acetate and water. For example[ \text{Lu}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Lu}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ] [ \text{Lu}(\text{OH})_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Lu}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]

Reaction with Gaseous Acetic Acid: Lutetium oxide can react with gaseous acetic acid or a 50% acetic acid solution to produce lutetium acetate.

Analyse Des Réactions Chimiques

Lutetium(3+) acetate undergoes various chemical reactions, including:

Reaction with Ammonium Fluoride: This reaction produces lutetium fluoride and ammonium acetate[ \text{Lu}(\text{CH}_3\text{COO})_3 + 3 \text{NH}_4\text{F} \rightarrow \text{LuF}_3 + 3 \text{CH}_3\text{COONH}_4 ]

Reaction with Phosphoric Acid: This reaction produces lutetium phosphate and acetic acid[ \text{Lu}(\text{CH}_3\text{COO})_3 + \text{H}_3\text{PO}_4 \rightarrow \text{LuPO}_4 + 3 \text{CH}_3\text{COOH} ] These reactions typically occur under controlled conditions to ensure the desired products are formed.

Comparaison Avec Des Composés Similaires

Lutetium(3+) acetate can be compared with other similar compounds, such as:

- Ytterbium(3+) acetate

- Thulium(3+) acetate

- Erbium(3+) acetate These compounds share similar chemical properties due to their position in the lanthanide series. lutetium(3+) acetate is unique in its applications, particularly in medical treatments involving lutetium-177, which is not as commonly used with other lanthanides .

Lutetium(3+) acetate stands out due to its specific applications in targeted radiotherapy and its role in advanced scientific research.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Lutetium(3+) acetate involves the reaction of Lutetium oxide with acetic acid. This reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified and dried to obtain Lutetium(3+) acetate.", "Starting Materials": [ "Lutetium oxide", "Acetic acid", "Solvent (e.g. ethanol)", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add Lutetium oxide to a round-bottom flask containing the solvent.", "Add acetic acid to the flask and stir the mixture.", "Add the catalyst to the flask and heat the mixture under reflux for several hours.", "Filter the mixture to remove any impurities.", "Concentrate the filtrate under reduced pressure to obtain a solid product.", "Wash the product with a suitable solvent and dry it under vacuum to obtain Lutetium(3+) acetate." ] } | |

Numéro CAS |

18779-08-3 |

Formule moléculaire |

C2H4LuO2 |

Poids moléculaire |

235.02 g/mol |

Nom IUPAC |

acetic acid;lutetium |

InChI |

InChI=1S/C2H4O2.Lu/c1-2(3)4;/h1H3,(H,3,4); |

Clé InChI |

WXHWNEZDKCJUFF-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Lu+3] |

SMILES canonique |

CC(=O)O.[Lu] |

| 18779-08-3 | |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate](/img/structure/B99253.png)